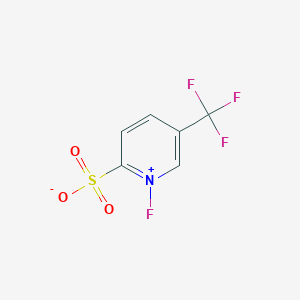
2-(4-Phenylbutyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenylbutyl)-1H-indole, also known as PB-22, is a synthetic cannabinoid that belongs to the indole family. PB-22 is a potent agonist of the CB1 and CB2 receptors and is known to have similar effects to those of delta-9-tetrahydrocannabinol (THC), the psychoactive compound found in cannabis. PB-22 has gained interest in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
2-(4-Phenylbutyl)-1H-indole acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. 2-(4-Phenylbutyl)-1H-indole binds to these receptors, causing a cascade of biochemical events that ultimately lead to the effects observed in vivo.
Efectos Bioquímicos Y Fisiológicos
2-(4-Phenylbutyl)-1H-indole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-Phenylbutyl)-1H-indole can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 2-(4-Phenylbutyl)-1H-indole has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Phenylbutyl)-1H-indole has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of smaller amounts of the compound in experiments. Additionally, 2-(4-Phenylbutyl)-1H-indole has a long half-life, which allows for longer experiments. However, one limitation is the lack of information on the long-term effects of 2-(4-Phenylbutyl)-1H-indole, which makes it difficult to assess its safety for use in humans.
Direcciones Futuras
There are several future directions for 2-(4-Phenylbutyl)-1H-indole research. One area of interest is the development of 2-(4-Phenylbutyl)-1H-indole derivatives with improved potency and selectivity for the CB1 and CB2 receptors. Additionally, further research is needed to determine the long-term effects of 2-(4-Phenylbutyl)-1H-indole on human health and safety. Finally, 2-(4-Phenylbutyl)-1H-indole has the potential to be used as a therapeutic agent for the treatment of various medical conditions, and further research is needed to explore its full therapeutic potential.
Métodos De Síntesis
2-(4-Phenylbutyl)-1H-indole can be synthesized using a variety of methods. One common method involves the reaction of 4-phenylbutyl iodide with 1H-indole in the presence of a palladium catalyst. Another method involves the reaction of 4-phenylbutyl chloride with 1H-indole in the presence of a base. Both methods yield 2-(4-Phenylbutyl)-1H-indole in high purity and yield.
Aplicaciones Científicas De Investigación
2-(4-Phenylbutyl)-1H-indole has been used in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various medical conditions. Studies have shown that 2-(4-Phenylbutyl)-1H-indole has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 2-(4-Phenylbutyl)-1H-indole has been shown to have anti-cancer effects, making it a potential candidate for the treatment of various types of cancer.
Propiedades
Número CAS |
142906-89-6 |
|---|---|
Nombre del producto |
2-(4-Phenylbutyl)-1H-indole |
Fórmula molecular |
C18H19N |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
2-(4-phenylbutyl)-1H-indole |
InChI |
InChI=1S/C18H19N/c1-2-8-15(9-3-1)10-4-6-12-17-14-16-11-5-7-13-18(16)19-17/h1-3,5,7-9,11,13-14,19H,4,6,10,12H2 |
Clave InChI |
OUFWRIBUVYRSQW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCC2=CC3=CC=CC=C3N2 |
SMILES canónico |
C1=CC=C(C=C1)CCCCC2=CC3=CC=CC=C3N2 |
Sinónimos |
2-(4-PHENYLBUTYL)INDOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



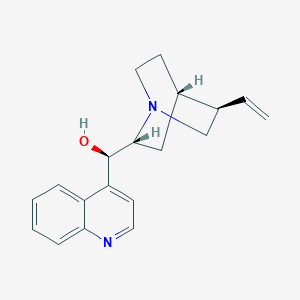
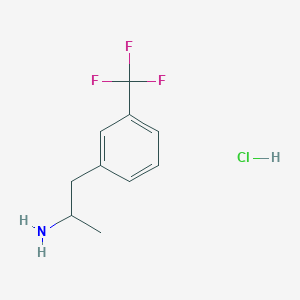
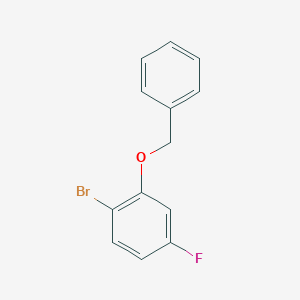
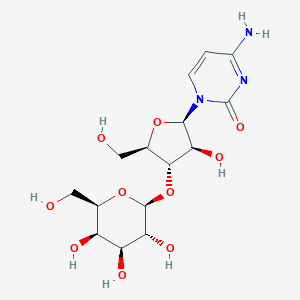
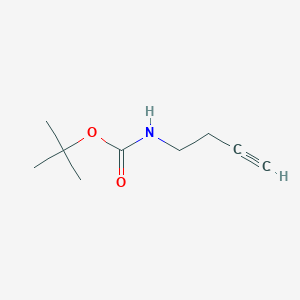
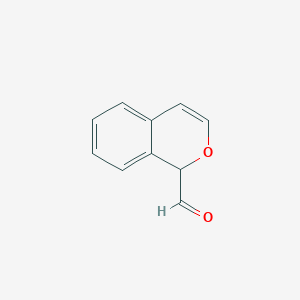
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)
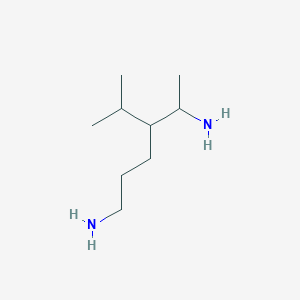
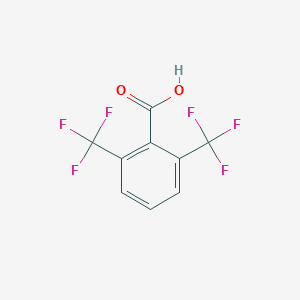
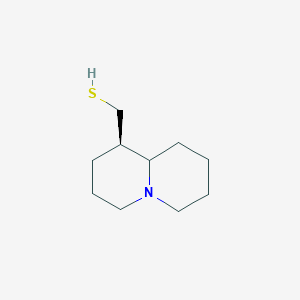
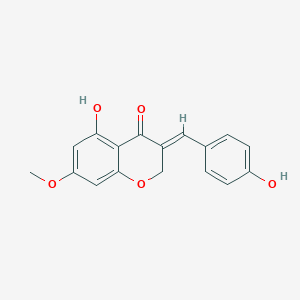
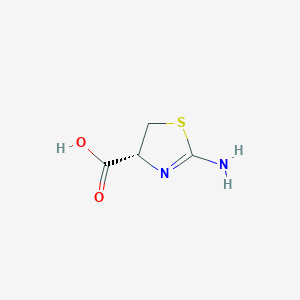
![3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol](/img/structure/B123185.png)
